molecular formula C14H11F2NO3S B2777149 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 438606-32-7

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2777149
CAS No.: 438606-32-7
M. Wt: 311.3
InChI Key: UTEUGLVHPZZDMC-UHFFFAOYSA-N
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Description

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound that features a combination of fluorinated aromatic amine and thiophene carboxylate moieties

Properties

IUPAC Name

[2-(2,5-difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S/c1-8-4-5-21-13(8)14(19)20-7-12(18)17-11-6-9(15)2-3-10(11)16/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEUGLVHPZZDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the following steps:

    Formation of the Amide Bond: The reaction between 2,5-difluoroaniline and an appropriate acyl chloride or anhydride to form the amide intermediate.

    Esterification: The intermediate is then reacted with 3-methylthiophene-2-carboxylic acid under esterification conditions, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals targeting various diseases. Its structure allows for modifications that can enhance bioactivity against specific biological targets.

Application AreaDescription
Anticancer ActivityExhibits cytotoxic effects against different cancer cell lines, including glioblastoma and colon cancer .
Antiviral PropertiesPotential use in antiviral drug development due to its ability to inhibit viral replication in vitro .
Anti-inflammatory EffectsInvestigated for its anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against glioblastoma cell lines (LN229), with efficacy measured using MTT assays and colony formation tests. The results indicated that certain structural modifications could enhance its anticancer properties .
  • Antiviral Activity : Another study explored the compound's ability to inhibit viral replication in a model system, showing promise as a lead compound for antiviral drug development .

Drug Development Potential

The structural features of 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate allow it to act as a scaffold for the design of multifunctional drugs that can target multiple pathways in disease processes. Researchers are currently investigating its potential as a dual-action therapeutic agent.

Mechanism of Action

The mechanism of action of 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions and halogen bonding, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
  • 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-ethylthiophene-2-carboxylate
  • 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylfuran-2-carboxylate

Uniqueness

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is unique due to the specific positioning of the fluorine atoms on the aromatic ring and the presence of the thiophene carboxylate moiety. These structural features confer distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps include:

  • Formation of the 3-Methylthiophene Core : The thiophene ring is synthesized through cyclization reactions involving sulfur-containing compounds.
  • Substitution Reactions : The introduction of the difluorophenyl and amino groups is achieved through nucleophilic substitution or coupling reactions.
  • Carboxylation : The carboxylate group is introduced via carboxylation reactions, which may involve the use of carbon dioxide or carboxylic acid derivatives.

Antitumor Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antitumor properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
2gB16 Cells20.0Tyrosinase inhibition
6dK563<1.0Apoptosis induction

The compound's mechanism often involves the inhibition of tyrosinase activity, which is crucial in melanin production and has implications in melanoma treatment .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The results indicate that it possesses moderate antioxidant capabilities.

Assay TypeIC50 (µg/mL)Reference Compound IC50 (µg/mL)
DPPH Scavenging18.17Ascorbic Acid: 7.83

These findings suggest that the compound can mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Tyrosinase Inhibition

Tyrosinase inhibitors are critical in treating hyperpigmentation disorders. The compound has been shown to inhibit tyrosinase effectively, with competitive inhibition as a notable mechanism.

CompoundIC50 (µM)Type of Inhibition
2g16.5Competitive
Kojic Acid15.9Standard

Molecular docking studies have revealed that the binding affinity of this compound to tyrosinase is significant, with interactions involving hydrogen bonds and hydrophobic contacts .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of thiophene derivatives, This compound was tested against several cancer cell lines, including breast and leukemia cells. The results demonstrated that the compound induced apoptosis and inhibited cell proliferation significantly compared to controls.

Case Study 2: Skin Depigmentation

Another study evaluated the potential of this compound in skin depigmentation treatments. The results indicated a reduction in melanin production in treated B16 cells, suggesting its viability as a therapeutic agent for skin hyperpigmentation disorders.

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